(6-Methylpyridin-3-yl)thiourea
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Overview
Description
(6-Methylpyridin-3-yl)thiourea is an organosulfur compound that belongs to the thiourea family Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and material science
Mechanism of Action
Target of Action
Thiourea and its derivatives have been recognized for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties
Mode of Action
Thiourea derivatives, including N-(6-methyl-3-pyridinyl)-thiourea, are known to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding . This ability to form strong hydrogen bonds with various substrates allows them to interact with a wide range of biological targets.
Result of Action
These could include the inhibition of key enzymes, disruption of cellular processes, or modulation of signaling pathways, leading to the observed antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiourea derivatives, including N-(6-methyl-3-pyridinyl)-thiourea, can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide in an aqueous medium, followed by the addition of an appropriate alkylating agent . This method allows for the efficient synthesis of symmetrical and unsymmetrical thiourea derivatives.
Another method involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . This reaction proceeds efficiently and yields thioureas in excellent quantities. Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis route .
Industrial Production Methods
Industrial production of thiourea derivatives typically involves large-scale reactions using readily available starting materials such as primary amines, carbon disulfide, and sulfur. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(6-Methylpyridin-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfinyl and sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives into their corresponding amines.
Substitution: Thiourea derivatives can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfinyl or sulfonyl compounds, while reduction reactions produce amines. Substitution reactions can result in a wide range of products, depending on the nucleophile involved.
Scientific Research Applications
(6-Methylpyridin-3-yl)thiourea has numerous applications in scientific research:
Comparison with Similar Compounds
(6-Methylpyridin-3-yl)thiourea can be compared with other thiourea derivatives, such as:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its role as a hydrogen-bonding organocatalyst.
Indole-thiourea derivatives: These compounds exhibit strong tyrosinase inhibitory activity and potential therapeutic applications for hyperpigmentation disorders.
The uniqueness of N-(6-methyl-3-pyridinyl)-thiourea lies in its specific structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(6-methylpyridin-3-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3S/c1-5-2-3-6(4-9-5)10-7(8)11/h2-4H,1H3,(H3,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMBSCQLZMJIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420130-75-2 |
Source
|
Record name | (6-methylpyridin-3-yl)thiourea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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